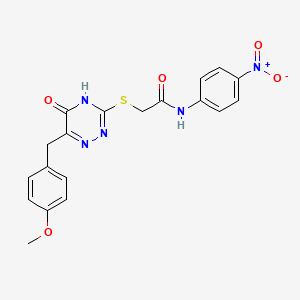
(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACis). HDACis have gained significant attention in the scientific community due to their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. MS-275 has been extensively studied for its anticancer properties and is currently in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds involves multicomponent reactions with morpholine and other chemicals to produce complex structures with specific physical and chemical properties. For example, the synthesis of "4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile" through a multicomponent reaction showcased the molecular conformation stabilized by intramolecular hydrogen bonds and the formation of helical chains in the crystal structure due to intermolecular hydrogen bonds (Xin-yuan Chen et al., 2011). This highlights the compound's potential for creating materials with specific molecular orientations and interactions.
Molecular Docking and Antimicrobial Activity
Research on "1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol" revealed its potential as an antimicrobial agent through molecular docking studies. The compound's ability to inhibit the heat shock protein 90 (Hsp90) and its antimicrobial activity against various bacteria species were confirmed, suggesting its utility in developing new antimicrobial agents (S. Ranjith et al., 2014).
Supramolecular Chemistry and Material Science
The exploration of naphthalene derivatives in supramolecular chemistry has led to the development of materials with unique properties. For instance, naphthalene-1,5-diphosphonic acid and its derivatives have been used to create structures with varying flexibility, showcasing the potential for designing materials with tailored properties for specific applications (Michał J. Białek et al., 2013). These materials' structural diversity and hydrogen bonding capabilities make them suitable for various applications, including catalysis and molecular recognition.
Electronic and Photophysical Properties
Certain naphthalene derivatives demonstrate significant electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). For example, the modification of 1,10-phenanthroline derivatives to enhance thermal stability, electron mobility, and n-doping ability indicates the potential for improving the efficiency and stability of OLEDs and other electronic devices (Zhengyang Bin et al., 2020).
properties
IUPAC Name |
4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20-10-9-19(17-3-1-2-4-18(17)20)22-21-15-5-7-16(8-6-15)28(25,26)23-11-13-27-14-12-23/h1-10,24H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGZTIMGNQWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)naphthalen-1(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)
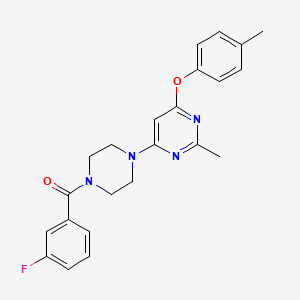
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)

![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)

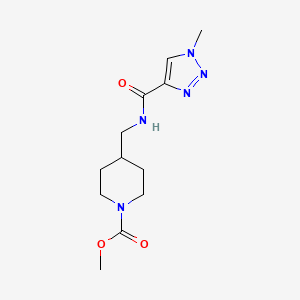
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2706822.png)

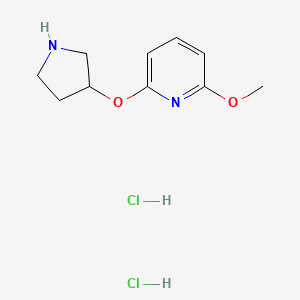
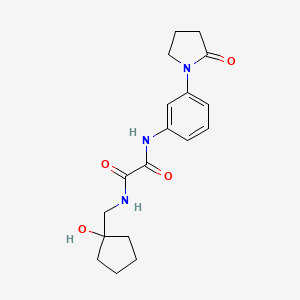

![3-(4-bromophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2706831.png)
